1-(3-Methoxy-2-nitrophenyl)guanidine
CAS No.:
Cat. No.: VC18352354
Molecular Formula: C8H10N4O3
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4O3 |
|---|---|
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | 2-(3-methoxy-2-nitrophenyl)guanidine |
| Standard InChI | InChI=1S/C8H10N4O3/c1-15-6-4-2-3-5(11-8(9)10)7(6)12(13)14/h2-4H,1H3,(H4,9,10,11) |
| Standard InChI Key | RTOVQRLQVVPQNE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1[N+](=O)[O-])N=C(N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(3-Methoxy-2-nitrophenyl)guanidine consists of a phenyl ring substituted with a methoxy group (-OCH) at the 3-position and a nitro group (-NO) at the 2-position, linked to a guanidine moiety (-NH-C(=NH)-NH). The planar aromatic system and electron-withdrawing nitro group may influence its electronic distribution, potentially enhancing interactions with biological targets or materials .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Number | 1822908-83-7 |
| Molecular Formula | |
| Molecular Weight | 210.19 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The absence of experimental data for density, boiling point, and melting point underscores the need for further characterization .
Synthesis and Manufacturing Processes
Reaction Design and Optimization
A patent describing the synthesis of 2-methyl-5-nitrophenylguanidine provides a plausible template for synthesizing 1-(3-Methoxy-2-nitrophenyl)guanidine . The general strategy involves a nucleophilic aromatic substitution (SNAr) reaction between a halogenated nitroarene and guanidine hydrochloride in the presence of a base.
Hypothetical Synthetic Route:
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Substrate Selection: Replace 2-chloro-4-nitrotoluene with 2-chloro-3-methoxy-1-nitrobenzene as the starting material.
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Reaction Conditions:
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Solvent: Alcohols (e.g., methanol, ethanol, isopropanol) to enhance solubility and stabilize intermediates.
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Base: Aqueous NaOH or KOH to deprotonate guanidine hydrochloride and scavenge HCl byproduct.
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Temperature: 40–50°C to balance reaction rate and side-product formation.
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Table 2: Optimized Reaction Parameters (Based on Analogous Synthesis)
| Parameter | Optimal Condition |
|---|---|
| Solvent | Methanol |
| Base | 30% NaOH (aq.) |
| Temperature | 45–50°C |
| Reaction Time | 5–6 hours |
| Yield | >90% (hypothetical) |
Purification and Characterization
Post-synthesis, the product is isolated via reduced-pressure distillation to remove the solvent, followed by crystallization from water. High-performance liquid chromatography (HPLC) analysis, as described in the patent, ensures purity >99% . The absence of residual starting material (<0.5%) confirms efficient conversion.
Physicochemical Properties
Solubility and Stability
The methoxy and nitro groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water. The guanidine moiety’s basicity (pKa ~12–13) may enhance solubility under acidic conditions via protonation. Stability studies are absent, but nitroaryl compounds generally exhibit sensitivity to strong reducing agents or prolonged UV exposure.
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